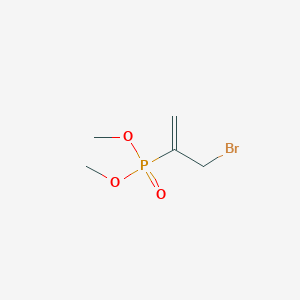
(2-Cyanophenyl)acetone
Vue d'ensemble
Description
(2-Cyanophenyl)acetone, also known as phenylacetone cyanohydrin, is a chemical compound that has been widely used in scientific research. It is a colorless liquid with a characteristic odor and is soluble in water and organic solvents. This chemical compound has been used in various fields, including pharmacology, biochemistry, and organic chemistry.
Applications De Recherche Scientifique
Catalysis and Chemical Reactions :
- In a study by Chowdhury et al. (2019), the oxidation of 2-propanol to acetone using hexavalent Cr(VI) is enhanced significantly by using Ru(III) metal salt solution as a catalyst, which might have implications for the reactions involving (2-Cyanophenyl)acetone (Chowdhury et al., 2019).
- Khanipour et al. (2020) explored the electrochemical oxidation of 2-propanol to acetone on platinum and platinum-ruthenium nanocatalysts, a study relevant for understanding the chemical pathways and reactions of related ketones like this compound (Khanipour et al., 2020).
Chemical Synthesis and Interactions :
- Boudreault et al. (2018) researched the pyridyl-directed ortho-CH and ortho-CBr activations in the presence of acetone. This provides insights into potential interactions and synthetic applications of this compound (Boudreault et al., 2018).
- The study by Guannian et al. (2020) on the reaction of acetone cyanohydrin with substituted compounds may offer insights into the reactivity of this compound under various conditions (Guannian et al., 2020).
Material Science and Sensing :
- Zhang et al. (2022) developed a fluorescent sensor for acetone vapor, indicating potential for using this compound in similar sensing applications (Zhang et al., 2022).
- The research by Sunny et al. (2015) on classifying and quantifying gases using sensor arrays, including acetone, could be relevant for the development of detection systems involving this compound (Sunny et al., 2015).
Environmental Applications :
- A study by Ramos et al. (2017) examined the solvent effects in hydrodeoxygenation
Solubility and Thermodynamics :
- Zhou et al. (2017) investigated the solubility and dissolution thermodynamic properties of 2-Cyano-4′-methylbiphenyl, which could offer valuable data on the solubility behavior of similar compounds like this compound (Zhou et al., 2017).
Radiation Chemistry and Astrophysics :
- The study of the radiation chemistry of solid acetone by Hudson (2018) provides a new perspective on the stability of acetone in extraterrestrial environments, which could be extrapolated to the behavior of related compounds like this compound (Hudson, 2018).
Propriétés
IUPAC Name |
2-(2-oxopropyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8(12)6-9-4-2-3-5-10(9)7-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBZXXNFIDTUNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363695 | |
| Record name | (2-Cyanophenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73013-48-6 | |
| Record name | 2-(2-Oxopropyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73013-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Cyanophenyl)acetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2,2'-Bipyridin]-4-yl-phenyl-methanone](/img/structure/B1622292.png)
![[2,2':6',2''-Terpyridine]-3',4'-dicarboxylic acid](/img/structure/B1622293.png)





![N-[2-(4-aminoanilino)-2-oxoethyl]benzenecarboxamide](/img/structure/B1622300.png)
![2-[1-(6-chloro-3-pyridazinyl)-1H-indol-3-yl]acetic acid](/img/structure/B1622303.png)




